

Technical Guide: Spectral and Biological Insights into Imidazo[2,1-f]triazine Derivatives

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Compound of Interest

Compound Name: 7-Bromoimidazo[2,1-f]
[1,2,4]triazin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and potential biological significance of the imidazo[2,1-f]triazine scaffold, with a specific focus on 7-Bromoimidazo[2,1-f]triazin-4-amine. Due to the limited availability of public experimental data for this specific bromo-derivative, this guide presents predicted spectral data based on its parent compound, 4-Aminoimidazo[2,1-f][1][2][3]triazine, and outlines detailed experimental protocols for its synthesis and characterization. Furthermore, this document explores the broader biological context of this class of molecules, which have shown promise in various therapeutic areas.

Introduction

The imidazo[2,1-f][1][2][3]triazine core is a privileged heterocyclic structure in medicinal chemistry, drawing significant attention due to its diverse biological activities. Derivatives of this scaffold are being explored as potential kinase inhibitors, antiviral agents, and modulators of other key biological targets. 7-Bromoimidazo[2,1-f]triazin-4-amine, with its strategic bromine substitution, represents a valuable building block for the development of novel therapeutics, offering a handle for further chemical modifications and structure-activity relationship (SAR) studies. This guide aims to provide researchers with the foundational knowledge required to work with and further investigate this promising compound.

Spectral Data

While experimental spectral data for 7-Bromoimidazo[2,1-f]triazin-4-amine is not readily available in the public domain, the spectral characteristics of the parent compound, 4-Aminoimidazo[2,1-f][1][2][3]triazine, serve as a valuable reference. The introduction of a bromine atom at the 7-position is expected to induce predictable shifts in the NMR spectra and result in a characteristic isotopic pattern in the mass spectrum.

Predicted Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for 7-Bromoimidazo[2,1-f]triazin-4-amine, extrapolated from data for analogous structures.

Table 1: Predicted ^1H NMR Spectral Data for 7-Bromoimidazo[2,1-f]triazin-4-amine

Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	7.8 - 8.2	s	-
H-6	7.5 - 7.9	s	-
NH ₂	5.5 - 6.5	br s	-

Note: Predicted shifts are in DMSO-d₆. The bromine atom at position 7 will likely cause a downfield shift for the adjacent proton (H-6) compared to the unsubstituted parent compound.

Table 2: Predicted ^{13}C NMR Spectral Data for 7-Bromoimidazo[2,1-f]triazin-4-amine

Position	Predicted Chemical Shift (δ , ppm)
C-2	145 - 150
C-4	155 - 160
C-6	120 - 125
C-7	110 - 115
C-8a	135 - 140

Note: Predicted shifts are in DMSO-d₆. The carbon atom directly attached to the bromine (C-7) will show a significant shift.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. For 7-Bromoimidazo[2,1-f]triazin-4-amine, the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Table 3: Predicted Mass Spectrometry Data for 7-Bromoimidazo[2,1-f]triazin-4-amine (C₅H₄BrN₅)

Ion	Predicted m/z
[M+H] ⁺ (for ⁷⁹ Br)	213.97
[M+H] ⁺ (for ⁸¹ Br)	215.97
[M+Na] ⁺ (for ⁷⁹ Br)	235.95
[M+Na] ⁺ (for ⁸¹ Br)	237.95

Experimental Protocols

The following sections detail proposed experimental procedures for the synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine and the acquisition of its spectral data.

Proposed Synthesis of 7-Bromoimidazo[2,1-f]triazin-4-amine

A plausible synthetic route to 7-Bromoimidazo[2,1-f]triazin-4-amine involves the cyclization of a substituted imidazole precursor.

3.1.1. Materials and Reagents

- 2-Amino-4-bromo-1H-imidazole
- Cyanamide

- Solvent (e.g., Dimethylformamide - DMF)
- Base (e.g., Sodium hydride - NaH)
- Reagents for workup and purification (e.g., water, ethyl acetate, silica gel)

3.1.2. Reaction Procedure

- To a solution of 2-Amino-4-bromo-1H-imidazole in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.
- Stir the mixture for 30 minutes at 0 °C.
- Add a solution of cyanamide in DMF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and then heat to 80-100 °C for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 7-Bromoimidazo[2,1-f]triazin-4-amine.

NMR Spectroscopy

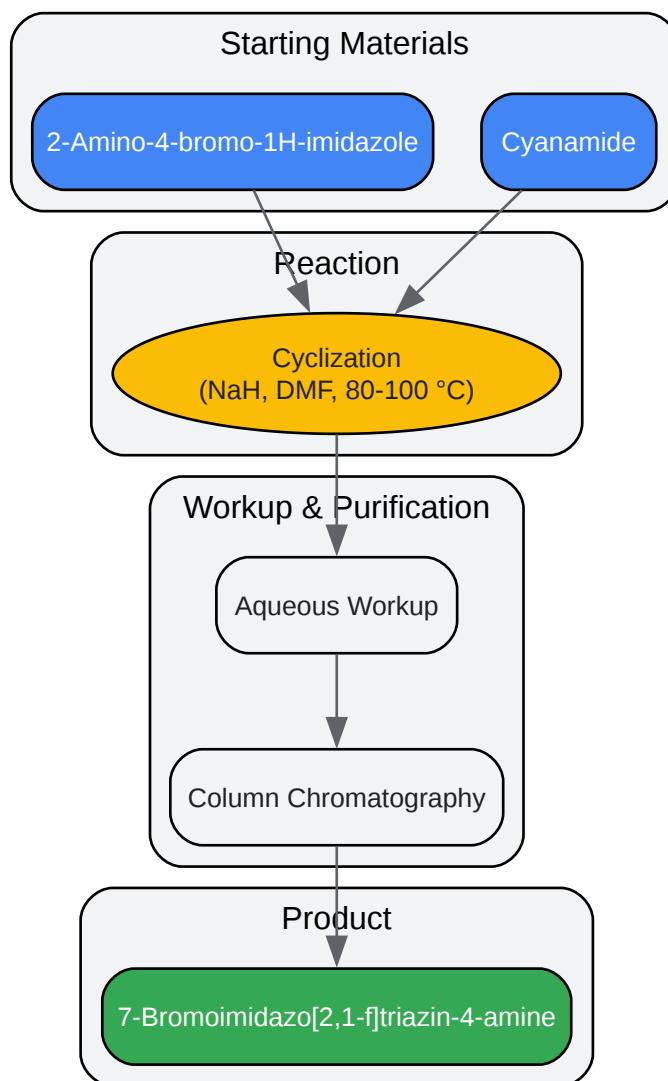
- Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra using appropriate software to assign the chemical shifts and coupling constants.

Mass Spectrometry

- Prepare a sample by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
- Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) in positive ion mode.
- Observe the mass spectrum for the characteristic isotopic pattern of a bromine-containing compound ($[M+H]^+$ and $[M+H+2]^+$).

Visualizations

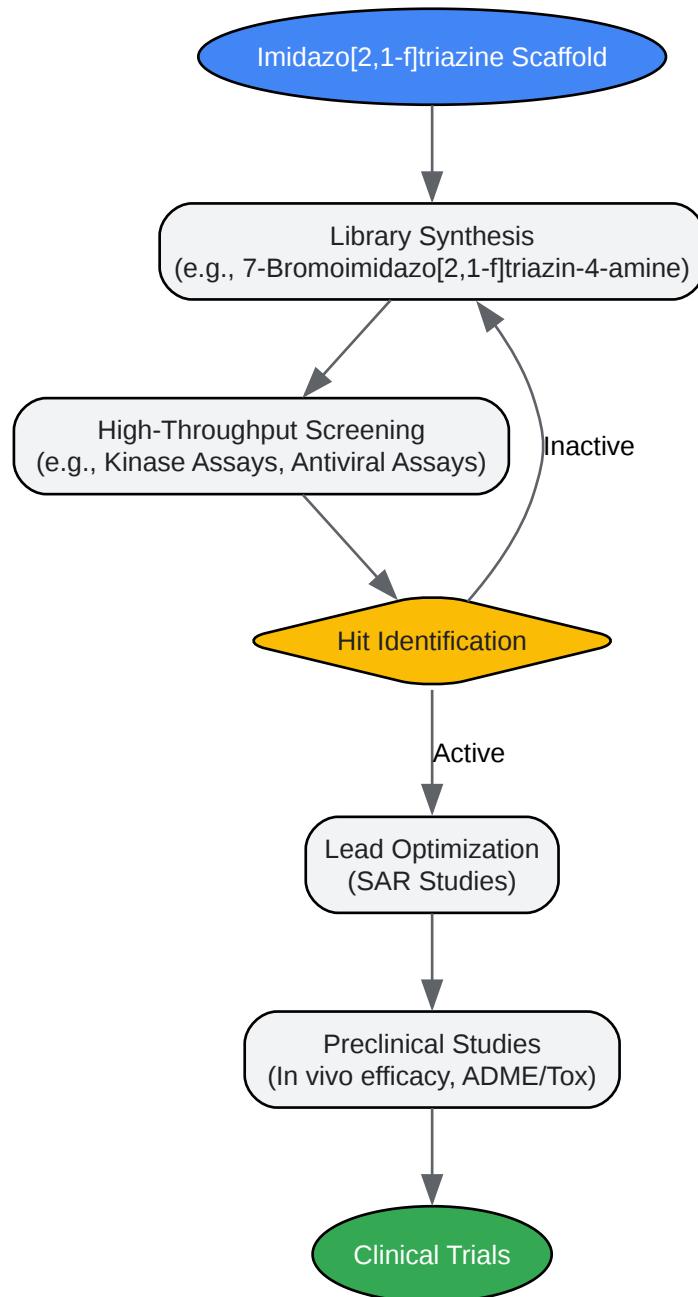
Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for 7-Bromoimidazo[2,1-f]triazin-4-amine.

Potential Drug Discovery Workflow

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Caption: A potential drug discovery workflow for imidazo[2,1-f]triazine derivatives.

Conclusion

7-Bromoimidazo[2,1-f]triazin-4-amine is a compound of significant interest for medicinal chemistry and drug development. While direct experimental spectral data is currently limited, this guide provides a solid foundation for researchers by presenting predicted data and detailed experimental protocols. The outlined synthetic route and analytical methods will enable the preparation and unambiguous characterization of this compound. The broader context of the biological activities of the imidazo[2,1-f]triazine scaffold suggests that this and related compounds are fertile ground for the discovery of new therapeutic agents.

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